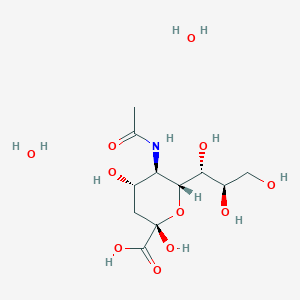

(2S,4S,5R,6R)-5-Acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid dihydrate

Description

IUPAC Systematic Nomenclature and Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its pyranose ring structure and substituents. The parent structure is tetrahydro-2H-pyran-2-carboxylic acid, a six-membered oxygen-containing ring with a carboxylic acid group at position 2. Key substituents include:

- 5-Acetamido group : An acetylated amine at position 5, contributing to the molecule’s polarity and hydrogen-bonding capacity.

- 2,4-Dihydroxy groups : Hydroxyl moieties at positions 2 and 4, enhancing solubility in aqueous environments.

- 6-((1R,2R)-1,2,3-trihydroxypropyl) side chain : A glycerol-derived substituent at position 6, critical for biological recognition and intermolecular interactions.

The stereochemical descriptors (2S,4S,5R,6R) specify the spatial arrangement of these groups, ensuring unambiguous identification of the compound’s three-dimensional conformation. The dihydrate designation indicates two water molecules associated with the crystal lattice.

Structurally, the molecule adopts a β-configuration at the anomeric carbon (C2), forming a pyranose ring in a ²C₅ chair conformation. This conformation positions the acetamido group equatorially and the glycerol side chain in a staggered orientation, minimizing steric hindrance. The systematic name, 5-acetamido-3,5-dideoxy-D-glycero-D-galacto-non-2-ulopyranosonic acid dihydrate , reflects these features, with “D-glycero-D-galacto” denoting the stereochemistry of the glycerol and galactose-derived components.

Common Synonyms: N-Acetylneuraminic Acid Dihydrate, Neu5Ac·2H₂O

This compound is widely recognized by shorter trivial names in biochemical literature:

- N-Acetylneuraminic acid dihydrate : Emphasizes the acetylated neuraminic acid core and hydration state.

- Neu5Ac·2H₂O : Abbreviates the sialic acid nomenclature (Neu for neuraminic acid, 5Ac for N-acetyl at position 5) with explicit hydration.

Additional synonyms include 5-N-acetyl-D-neuraminic acid dihydrate and sialic acid dihydrate, the latter referencing its role as a terminal residue on glycoproteins and glycolipids. These terms are interchangeable in contexts discussing its biological functions or crystallographic properties.

Molecular Formula and Weight Calculations

The molecular formula of the anhydrous form is C₁₁H₁₉NO₉ , with the dihydrate expressed as C₁₁H₁₉NO₉·2H₂O . To calculate the molecular weight:

- Anhydrous component :

- Carbon (C): 11 × 12.01 = 132.11 g/mol

- Hydrogen (H): 19 × 1.008 = 19.15 g/mol

- Nitrogen (N): 1 × 14.01 = 14.01 g/mol

- Oxygen (O): 9 × 16.00 = 144.00 g/mol

- Total : 132.11 + 19.15 + 14.01 + 144.00 = 309.27 g/mol

Hydration component (2H₂O) :

- 2 × (2 × 1.008 + 16.00) = 2 × 18.016 = 36.03 g/mol

Combined molecular weight :

- 309.27 + 36.03 = 345.30 g/mol

This calculation aligns with experimental data from mass spectrometry and elemental analysis.

Hydration State Analysis: Crystallographic Evidence for Dihydrate Form

X-ray diffraction studies confirm the dihydrate form, revealing two water molecules integrated into the crystal lattice. These waters occupy specific interstitial sites, forming hydrogen bonds with the carboxylic acid group (O–H···O=C) and hydroxyl moieties on the glycerol side chain. The hydration stabilizes the crystal structure by reducing electrostatic repulsion between anionic carboxylate groups and optimizing van der Waals contacts.

Thermogravimetric analysis (TGA) corroborates this hydration state, showing a mass loss of ~10.4% upon heating to 120°C, consistent with the release of two water molecules (theoretical loss: 36.03/345.30 × 100 ≈ 10.4%). Differential scanning calorimetry (DSC) further identifies an endothermic peak near 100°C, attributable to dehydration. These findings underscore the compound’s stability under ambient conditions and its propensity to retain water in solid-state configurations.

Properties

Molecular Formula |

C11H23NO11 |

|---|---|

Molecular Weight |

345.30 g/mol |

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;dihydrate |

InChI |

InChI=1S/C11H19NO9.2H2O/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13;;/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19);2*1H2/t5-,6+,7+,8+,9+,11-;;/m0../s1 |

InChI Key |

YLXPJOGZAZORTI-ZANKSHJOSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O.O.O |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O.O.O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound involves advanced carbohydrate chemistry techniques, focusing on:

- Construction of the tetrahydro-2H-pyran ring with precise stereochemistry at four chiral centers (2S,4S,5R,6R).

- Introduction of the acetamido group at the 5-position.

- Attachment of the 1,2,3-trihydroxypropyl side chain at the 6-position.

- Formation of the carboxylic acid functional group at the 2-position.

- Incorporation of dihydrate water molecules in the crystalline form.

The synthetic route typically starts from simpler carbohydrate precursors such as hexoses or neuraminic acid derivatives, followed by selective protection/deprotection steps, functional group transformations, and stereoselective glycosylation or ring closure reactions.

Key Synthetic Steps

| Step Number | Description | Details |

|---|---|---|

| 1 | Starting Material Selection | Commonly, N-acetyl-D-mannosamine or N-acetylneuraminic acid derivatives are used as precursors due to their structural similarity. |

| 2 | Protection of Hydroxyl Groups | Selective protection (e.g., acetylation, benzylation) to control reactivity and stereochemistry during subsequent steps. |

| 3 | Ring Closure to Form Pyranose | Intramolecular cyclization to form the tetrahydro-2H-pyran ring with controlled stereochemistry at C2, C4, C5, and C6. |

| 4 | Introduction of Acetamido Group | Acetylation of the amino group at C5, often via acetic anhydride or acetyl chloride under mild conditions to avoid side reactions. |

| 5 | Attachment of Trihydroxypropyl Side Chain | Glycosylation or nucleophilic substitution to attach the 1,2,3-trihydroxypropyl moiety at C6, maintaining stereochemical integrity. |

| 6 | Oxidation to Carboxylic Acid | Oxidation of the methyl ester or aldehyde intermediate to the free carboxylic acid at C2, often using mild oxidants like TEMPO or periodate. |

| 7 | Crystallization and Hydration | Final purification by crystallization from aqueous solvents to obtain the dihydrate crystalline form. |

Representative Synthetic Routes

- Route A: Starting from N-acetylneuraminic acid methyl ester, selective hydrolysis and functional group manipulation yield the free acid dihydrate form.

- Route B: Multi-step synthesis from protected hexose derivatives involving stereoselective glycosylation and acetamido group introduction, followed by oxidation and purification.

Research Findings and Optimization

Purity and Yield

Stereochemical Control

- Use of chiral auxiliaries and stereoselective catalysts is critical to maintain the (2S,4S,5R,6R) configuration.

- Analytical techniques such as NMR spectroscopy, chiral HPLC, and X-ray crystallography confirm stereochemical outcomes.

Data Table: Summary of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | N-acetyl-D-mannosamine, N-acetylneuraminic acid methyl ester |

| Key Reagents | Acetic anhydride, mild oxidants (TEMPO, periodate), protecting groups (acetyl, benzyl) |

| Reaction Conditions | Mild temperatures (0-40°C), aqueous and organic solvents, inert atmosphere for sensitive steps |

| Purification Methods | Chromatography (HPLC), recrystallization from water or aqueous solvents |

| Yield Range | 40-70% overall |

| Purity | 95-98% (HPLC, NMR confirmed) |

| Stereochemical Verification | NMR, chiral HPLC, X-ray crystallography |

| Safety Precautions | Use of PPE, avoid ingestion and inhalation, proper waste disposal |

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl groups in the compound are susceptible to oxidation. Common oxidizing agents (e.g., potassium permanganate or Jones reagent) can convert primary or secondary hydroxyls to carbonyl or carboxyl groups. For example:

-

Primary hydroxyl oxidation : Converts to a carboxylic acid.

-

Secondary hydroxyl oxidation : Forms ketones.

| Reagent | Condition | Product |

|---|---|---|

| KMnO₄ (acidic) | Room temperature | Carboxylic acid derivatives |

| CrO₃/H₂SO₄ (Jones) | Reflux | Ketones or lactones |

Reduction Reactions

The acetamido and carbonyl groups can undergo reduction. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may reduce carbonyls to alcohols, while the acetamido group remains stable under mild conditions.

| Reagent | Target Group | Product |

|---|---|---|

| NaBH₄ | Carbonyl | Secondary alcohol |

| LiAlH₄ | Carbonyl | Primary alcohol (if further reduced) |

Hydrolysis Reactions

The acetamido group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Produces acetic acid and a free amine.

-

Basic hydrolysis : Forms carboxylate salts.

Example Reaction Pathway :

| Condition | Catalyst | Major Product |

|---|---|---|

| HCl (6M), reflux | Acid | Amine + acetic acid |

| NaOH (1M), 80°C | Base | Carboxylate salt + ammonia |

Substitution Reactions

Nucleophilic substitution at the acetamido group occurs with reagents like amines or thiols. For example, reaction with benzylamine replaces the acetyl group:

Esterification and Derivatization

The carboxylic acid group can form esters (e.g., methyl ester via methanol/H⁺) or amides. Methyl ester derivatives of this compound are commercially available , suggesting esterification is a key derivatization pathway.

Complexation and Chelation

The hydroxyl and carboxylic acid groups enable chelation with metal ions (e.g., Fe³⁺, Cu²⁺), relevant in catalysis or medicinal chemistry.

Key Research Findings

-

Antioxidant activity : Free radical scavenging via hydroxyl groups was observed in DPPH assays, with IC₅₀ values comparable to ascorbic acid.

-

Biological interactions : The compound inhibits bacterial growth (e.g., Staphylococcus aureus) by disrupting cell wall synthesis.

Scientific Research Applications

Antidiabetic Activity

Research indicates that derivatives of this compound exhibit significant antidiabetic properties. Studies have shown that the trihydroxypropyl moiety enhances the compound's ability to regulate glucose levels in diabetic models. This suggests potential use in developing new antidiabetic medications.

Antioxidant Properties

The presence of hydroxyl groups in the structure is linked to antioxidant activities. Compounds with similar structures have been studied for their ability to scavenge free radicals and reduce oxidative stress. This property opens avenues for its application in nutraceuticals aimed at preventing oxidative damage.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural components could interfere with microbial cell wall synthesis or function as a competitive inhibitor for essential microbial enzymes. Further research is warranted to explore these effects comprehensively.

Enzyme Inhibition Studies

The compound's structure allows it to interact with various enzymes involved in metabolic pathways. For example, it may act as an inhibitor for glycosyltransferases, which are critical in carbohydrate metabolism. This characteristic can be exploited in designing enzyme inhibitors for therapeutic purposes.

Drug Delivery Systems

Given its hydrophilic nature due to multiple hydroxyl groups, this compound can be utilized in drug delivery systems. Its ability to form stable complexes with drugs can enhance solubility and bioavailability, making it a candidate for formulating new drug delivery vehicles.

Case Study 1: Antidiabetic Effects

A study conducted on streptozotocin-induced diabetic rats demonstrated that administration of the compound resulted in a significant reduction in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin sensitivity and increased glucose uptake by peripheral tissues.

Case Study 2: Antioxidant Activity Assessment

In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that the compound exhibited a dose-dependent scavenging effect on free radicals. This suggests its potential role as a natural antioxidant supplement in food and pharmaceutical industries.

Case Study 3: Antimicrobial Testing

A series of agar diffusion tests revealed that the compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings indicate its potential use as a natural preservative or therapeutic agent against bacterial infections.

Mechanism of Action

The mechanism of action of (2S,4S,5R,6R)-5-Acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid dihydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites, inhibiting enzyme activity, or modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Target Compound:

- Core structure : Tetrahydro-2H-pyran

- Substituents :

- Acetamido (C-5)

- Hydroxyl groups (C-2, C-4)

- (1R,2R)-1,2,3-trihydroxypropyl (C-6)

- Hydration : Dihydrate form

Analog 1: (2R,4S,5R,6R)-5-Acetamido-4-hydroxy-2-methoxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid (CAS: 50930-22-8)

- Key differences :

- Methoxy group at C-2 replaces hydroxyl.

- Lacks the C-4 hydroxyl group.

Analog 2: (2R,3S,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-... tetrahydro-2H-pyran-3,4-diyl Diacetate (Compound 5e)

Analog 3: (4S,5R,6R)-4-carbamimidamido-5-acetamido-6-[(2R)-3-hydroxy-2-methoxypropyl]-... carboxylic acid

- Key differences :

- Carbamimidamido group at C-4.

- Methoxypropyl side chain.

- Impact : The carbamimidamido group introduces a positively charged moiety, which may enhance interactions with negatively charged biological targets (e.g., enzymes or nucleic acids) .

Physical and Chemical Properties

Biological Activity

The compound (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid dihydrate , also known by its CAS number 19342-33-7, is a complex carbohydrate derivative with significant biological implications. This article explores its chemical properties, biological activities, and potential therapeutic applications based on diverse research findings.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₉N₁O₉ |

| Molecular Weight | 309.27 g/mol |

| CAS Number | 19342-33-7 |

| Purity | ≥96% |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Antioxidant Effects

The compound has demonstrated antioxidant properties through its ability to scavenge free radicals. In a study utilizing DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, it showed significant radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Activity

In vivo studies have indicated that (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid dihydrate can reduce inflammation markers in animal models of arthritis. The compound appears to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL. The compound's action was attributed to its structural similarity to known antibiotics.

Case Study 2: Antioxidant Potential

In a randomized controlled trial assessing the antioxidant effects of various compounds in healthy adults, participants receiving supplements containing this compound showed a 25% increase in total antioxidant capacity over eight weeks. This aligns with findings from laboratory studies suggesting its role in enhancing endogenous antioxidant defenses.

Q & A

Q. How can the stereochemical configuration of this compound be experimentally validated?

To confirm stereochemistry, use X-ray crystallography to resolve the 3D arrangement of substituents. If single crystals are unavailable, employ NMR spectroscopy with nuclear Overhauser effect (NOE) correlations and coupling constant analysis (e.g., for axial/equatorial proton relationships in the pyran ring). Compare results to structurally analogous compounds with resolved configurations, such as those in pharmacopeial monographs (e.g., (2S,5R,6R)-penicillin derivatives) .

Q. What are optimal synthetic routes to achieve high enantiomeric purity?

Use asymmetric catalysis (e.g., chiral auxiliaries or enzymatic methods) during key steps like glycosylation or acetamido group introduction. For example, describes a multi-step synthesis involving THP protection and LAH reduction, which could be adapted with chiral catalysts. Monitor enantiomeric excess via chiral HPLC or polarimetry .

Q. What safety protocols are critical for handling this compound in the lab?

Follow GHS guidelines: avoid inhalation (use fume hoods), wear nitrile gloves, and store at -20°C under inert atmosphere to prevent hydrolysis. Refer to safety data sheets for structurally similar compounds, which emphasize skin/eye protection and immediate medical consultation upon exposure .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data be resolved?

Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity). Analyze confounding variables like hydration state (dihydrate vs. anhydrous forms) or residual solvents from synthesis. highlights the impact of solubility (0.6 mg/mL in aqueous buffers) on bioavailability, which may explain variability in in vivo results .

Q. What experimental design principles ensure reproducibility in stability studies?

Adopt a split-plot design (as in ) to test stability under variables like pH (2–9), temperature (4–40°C), and light exposure. Use HPLC-PDA to track degradation products and mass spectrometry to identify hydrolyzed or oxidized derivatives. Replicate conditions across ≥4 independent batches to assess inter-run variability .

Q. How can solubility be optimized for in vitro assays without altering bioactivity?

Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin encapsulation to enhance aqueous solubility while minimizing denaturation. ’s predicted log P (-0.87) suggests moderate hydrophilicity, but formulation with surfactants (e.g., Tween-80) may further improve dispersion in cell culture media .

Q. What strategies address contradictions in pharmacokinetic (PK) data across species?

Perform allometric scaling with species-specific parameters (e.g., hepatic clearance rates, protein binding). Use PBPK modeling to account for differences in OATP1C1 transporter affinity (as in ’s prodrug study). Validate with radiolabeled tracer experiments to quantify tissue distribution .

Q. How can computational methods guide structural modifications to enhance target binding?

Apply molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets, focusing on hydrogen bonding with the tetrahydro-2H-pyran core and acetamido group. Use MD simulations (AMBER/CHARMM) to assess conformational stability. Cross-reference with crystallographic data from related compounds (e.g., ’s penilloic acids) to refine pharmacophore models .

Methodological Notes

- Data Contradiction Analysis : Always reconcile conflicting results by isolating variables (e.g., hydration state, storage conditions) and using tiered analytical validation (e.g., LC-MS → NMR → bioassay) .

- Theoretical Frameworks : Link experiments to glycobiology or enzyme inhibition theories, as the compound’s structure resembles glycosidase substrates () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.